Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Overview
Description
Rac-(1S,2R,3S,4S)-bicyclo[221]hept-5-ene-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a heptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated bicyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alcohols or amines, acidic or basic catalysts, room temperature or reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Esters, amides.
Scientific Research Applications
Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism by which Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid exerts its effects depends on the specific application. In drug design, it may interact with biological targets such as enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with these targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: A saturated analog with similar structural features but different reactivity.
Norbornene: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness: Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of carboxylic acid groups. This combination of features makes it a valuable compound for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
(1S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5-,6-,7?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-RKEPMNIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@H]1C([C@@H]2C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601176292 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265908-16-4 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1265908-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601176292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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